trans-4-Methylcyclohexyl isocyanate

Reaction Kinetics Alcoholysis Isocyanate Selectivity

trans-4-Methylcyclohexyl isocyanate (CAS 38258-74-1), also cataloged as CAS 32175-00-1, is an alicyclic monoisocyanate with molecular formula C8H13NO and a molecular weight of 139.19 g/mol. It is a colorless to pale yellow liquid with a distinctive pungent odor.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 38258-74-1
Cat. No. B3425019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Methylcyclohexyl isocyanate
CAS38258-74-1
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)N=C=O
InChIInChI=1S/C8H13NO/c1-7-2-4-8(5-3-7)9-6-10/h7-8H,2-5H2,1H3
InChIKeySWSXEZOUBBVKCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-Methylcyclohexyl Isocyanate (CAS 38258-74-1): Definitive Guide for Pharmaceutical & Polymer Intermediate Procurement


trans-4-Methylcyclohexyl isocyanate (CAS 38258-74-1), also cataloged as CAS 32175-00-1, is an alicyclic monoisocyanate with molecular formula C8H13NO and a molecular weight of 139.19 g/mol. It is a colorless to pale yellow liquid with a distinctive pungent odor. At standard atmospheric pressure (760 mmHg), the compound has a boiling point of 182.2±9.0 °C, a vapor pressure of 0.8±0.3 mmHg at 25°C, and a flash point of 60.1±21.3 °C, indicating moderate flammability that requires careful handling.

Why Substituting trans-4-Methylcyclohexyl Isocyanate with Generic Isocyanates Is Scientifically Unsound


trans-4-Methylcyclohexyl isocyanate cannot be indiscriminately replaced with other isocyanates due to its unique stereoelectronic profile. The trans-configuration of the 4-methyl group on the cyclohexane ring dictates the spatial accessibility of the isocyanate (-N=C=O) moiety, which directly influences reaction kinetics, regioselectivity in multi-step pharmaceutical syntheses (e.g., Glimepiride), and the ultimate thermomechanical properties of derived polyurethane materials. [1]

trans-4-Methylcyclohexyl Isocyanate (CAS 38258-74-1): Procurement-Grade Quantitative Evidence Guide


Reaction Rate Differential vs. Aromatic Isocyanate: trans-4-Methylcyclohexyl Isocyanate Exhibits a 15-Fold Slower Alcohol Addition Rate

trans-4-Methylcyclohexyl isocyanate exhibits markedly different kinetics in nucleophilic addition reactions compared to aromatic isocyanates. It has been directly reported that para-nitro-phenyl isocyanate reacts 15 times faster than trans-4-methylcyclohexyl isocyanate in alcohol addition reactions.

Reaction Kinetics Alcoholysis Isocyanate Selectivity

Stereochemical Fidelity in Pharmaceutical Synthesis: trans-4-Methylcyclohexyl Isocyanate Enables Crystalline Glimepiride API

The stereochemistry of trans-4-methylcyclohexyl isocyanate is critical for the final stage of Glimepiride synthesis. The condensation of trans-4-methylcyclohexyl isocyanate with a sulfonamide intermediate in acetone yields the urea derivative that constitutes the core of Glimepiride. The trans-configuration of the 4-methylcyclohexyl group is essential for the API to achieve the correct crystalline form and optimal pharmacokinetic profile. Use of the cis-isomer or a stereochemical mixture would result in a distinct diastereomer with different physical and biological properties. [1]

Pharmaceutical Synthesis Sulfonylurea Diabetes Mellitus

Physical Property Divergence: trans-4-Methylcyclohexyl Isocyanate Boiling Point (182.2°C) vs. Cyclohexyl Isocyanate (168°C)

The presence of the methyl group in the trans-4-methylcyclohexyl isocyanate structure substantially elevates its boiling point to 182.2±9.0 °C at 760 mmHg, compared to 168°C for the unsubstituted cyclohexyl isocyanate. [1]

Physical Chemistry Separation Science Process Engineering

Synthetic Efficiency: Curtius Rearrangement Route to trans-4-Methylcyclohexyl Isocyanate Achieves 80% Yield

A documented synthesis method for trans-4-methylcyclohexyl isocyanate involves a Curtius rearrangement of the corresponding acyl azide. Starting from trans-4-methylcyclohexanecarboxylic acid, this route yields the target isocyanate with an 80% overall yield after distillation. [1]

Organic Synthesis Curtius Rearrangement Process Chemistry

High-Value Application Scenarios for trans-4-Methylcyclohexyl Isocyanate (CAS 38258-74-1)


Manufacturing Glimepiride Active Pharmaceutical Ingredient (API)

The unequivocal stereochemistry of trans-4-methylcyclohexyl isocyanate is required for the final condensation step in Glimepiride synthesis. As detailed in patent CN101486674A, the reaction of the sulfonamide intermediate with trans-4-methylcyclohexyl isocyanate in acetone yields the crude Glimepiride. [1] Any deviation from the trans-isomer would generate a different diastereomer, potentially altering the API's crystalline structure, dissolution profile, and therapeutic equivalence.

Synthesis of Stereodefined Polyurethane Modifiers

The reduced reactivity of trans-4-methylcyclohexyl isocyanate towards alcohols—15-fold slower than para-nitro-phenyl isocyanate [1]—makes it a preferred building block for synthesizing polyurethane modifiers where controlled, non-exothermic addition is paramount. This property is advantageous in continuous flow chemistry processes requiring precise stoichiometry and in the creation of prepolymers with narrow molecular weight distributions.

Synthesis of Glibenclamide and Related Sulfonylurea Antidiabetics

trans-4-Methylcyclohexyl isocyanate is also employed as a key intermediate in the synthesis of Glibenclamide and related sulfonylurea antidiabetic agents. [1] Its stereochemical purity is essential for the biological activity of these drugs, as the trans-cyclohexyl moiety interacts with specific binding pockets on the sulfonylurea receptor (SUR1).

Process Development for Continuous Flow Chemistry

The compound's thermal stability up to 180°C [1] and its moderate reactivity profile make it a preferred candidate for continuous flow chemistry processes. This is in contrast to more reactive isocyanates which may undergo runaway reactions or premature polymerization, necessitating complex temperature control and quenching systems.

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